molecular formula C19H24N2O3S B10968553 1-(Benzylsulfonyl)-4-(4-methoxybenzyl)piperazine

1-(Benzylsulfonyl)-4-(4-methoxybenzyl)piperazine

Cat. No.: B10968553
M. Wt: 360.5 g/mol
InChI Key: MIKBEVABIWPCSN-UHFFFAOYSA-N
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Description

1-(Benzylsulfonyl)-4-(4-methoxybenzyl)piperazine is a chemical compound with the following structure:

Structure: C19H24N2O3S\text{Structure: } \text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_3\text{S} Structure: C19​H24​N2​O3​S

This compound belongs to the class of piperazines, which are heterocyclic organic molecules containing a six-membered ring with two nitrogen atoms. The benzylsulfonyl group and the methoxybenzyl substituent enhance its pharmacological properties.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of 1-(Benzylsulfonyl)-4-(4-methoxybenzyl)piperazine. One common method involves the reaction of piperazine with benzylsulfonyl chloride and 4-methoxybenzyl chloride under appropriate conditions. The reaction proceeds via nucleophilic substitution, resulting in the desired compound.

Industrial Production: While industrial-scale production methods may vary, the synthesis typically occurs in a controlled environment using optimized conditions to achieve high yields.

Chemical Reactions Analysis

1-(Benzylsulfonyl)-4-(4-methoxybenzyl)piperazine can undergo various chemical reactions:

    Oxidation: It may be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.

    Substitution: The benzylsulfonyl group can be substituted with other functional groups.

    Common Reagents and Conditions: Reagents like reducing agents (e.g., NaBH₄), oxidizing agents (e.g., H₂O₂), and Lewis acids (e.g., AlCl₃) are employed in these reactions.

Scientific Research Applications

1-(Benzylsulfonyl)-4-(4-methoxybenzyl)piperazine finds applications in various fields:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its structural features and pharmacological properties.

    Biology: It may serve as a tool compound for studying biological processes involving piperazines.

    Industry: Industries may use it as an intermediate in the synthesis of other compounds.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

1-(Benzylsulfonyl)-4-(4-methoxybenzyl)piperazine stands out due to its unique combination of benzylsulfonyl and methoxybenzyl moieties. Similar compounds include other piperazines with different substituents.

For more in-depth studies, refer to the relevant literature

Properties

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5 g/mol

IUPAC Name

1-benzylsulfonyl-4-[(4-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C19H24N2O3S/c1-24-19-9-7-17(8-10-19)15-20-11-13-21(14-12-20)25(22,23)16-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3

InChI Key

MIKBEVABIWPCSN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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